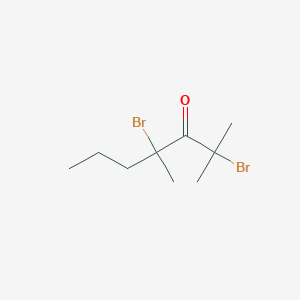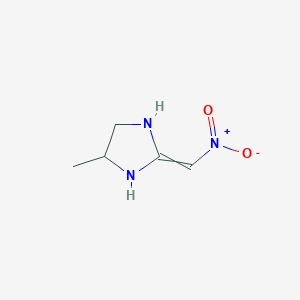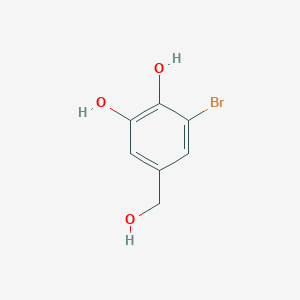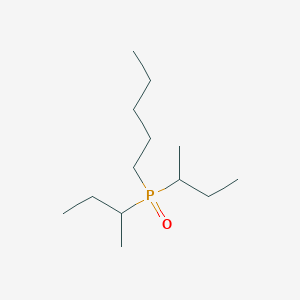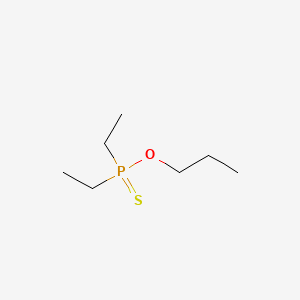
Phosphinothioic acid, diethyl-, O-propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinothioic acid, diethyl-, O-propyl ester is an organophosphorus compound with the molecular formula C₇H₁₇OPS and a molecular weight of 180.248 g/mol . This compound is characterized by the presence of a phosphinothioic acid group, which is bonded to diethyl and O-propyl ester groups. It is commonly used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinothioic acid, diethyl-, O-propyl ester can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of phosphinothioic acid with diethyl and O-propyl alcohols under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize acid chlorides and alcohols in the presence of catalysts to achieve high yields. The reaction conditions are optimized to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinothioic acid, diethyl-, O-propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted esters. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphinothioic acid, diethyl-, O-propyl ester has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphinothioic acid, diethyl-, O-propyl ester involves its interaction with molecular targets through its phosphinothioic acid group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s ester groups also play a role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Phosphinothioic acid, diethyl-, O-propyl ester can be compared with other similar compounds, such as:
Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar structure but contains a dithioic acid group instead of a thioic acid group.
Phosphinothioic acid, diethyl-, O-ethyl ester: This compound differs by having an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
54867-58-2 |
|---|---|
Molekularformel |
C7H17OPS |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
diethyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17OPS/c1-4-7-8-9(10,5-2)6-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
PRDTZRKFZATRQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=S)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)

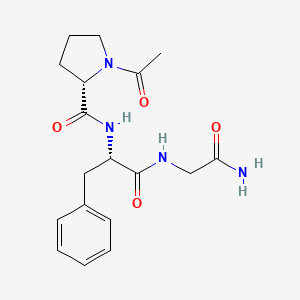
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)
